molecular formula C6H5ClN2O B2930026 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 1233932-44-9

2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Cat. No.: B2930026
CAS No.: 1233932-44-9
M. Wt: 156.57
InChI Key: PEIRGRYXPYEGEX-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 1233932-44-9) is a high-value chemical building block in medicinal chemistry and drug discovery. Its molecular formula is C6H5ClN2O, with a molecular weight of 156.57 g/mol . This compound features a fused dihydrofuropyrimidine core, which serves as a versatile scaffold for the synthesis of more complex bioactive molecules. Recent research has highlighted the significant potential of the dihydrofuro[3,4-d]pyrimidine scaffold in antiviral drug development. Specifically, derivatives based on this core structure have been designed as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) to combat drug-resistant HIV-1 . These derivatives have demonstrated exceptional potency against a wide range of HIV-1 strains carrying single common resistant mutations, in some cases proving superior to the approved drug etravirine . The incorporation of the dihydrofuro[3,4-d]pyrimidine core is a strategic application of scaffold-hopping, which can disrupt intermolecular π-π stacking to improve aqueous solubility and the oxygen atom can act as a hydrogen bond acceptor to potentially enhance binding affinity within the enzyme's pocket . As such, this compound is a critical intermediate for researchers developing next-generation therapeutics to address the ongoing challenge of antiviral resistance. This product is intended for research purposes in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5,7-dihydrofuro[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-8-1-4-2-10-3-5(4)9-6/h1H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIRGRYXPYEGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CO1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233932-44-9
Record name 2-chloro-5H,7H-furo[3,4-d]pyrimidine
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Synthetic Methodologies for 2 Chloro 5,7 Dihydrofuro 3,4 D Pyrimidine and Analogues

Precursor-Based Cyclization Strategies for Furo[3,4-d]pyrimidine (B15215042) Ring Construction

A common and efficient approach to constructing the furo[3,4-d]pyrimidine core involves the cyclization of appropriately substituted furan (B31954) precursors that already contain the necessary functionalities for pyrimidine (B1678525) ring formation.

Cyclization of Appropriate Precursors under Acidic or Basic Conditions

The cyclization of furan derivatives bearing amino and carbonyl or cyano functionalities in adjacent positions is a direct method for forming the fused pyrimidine ring. These reactions can often be promoted by either acidic or basic catalysts.

One notable precursor-based strategy involves the Curtius rearrangement of 4-(methoxycarbonyl)furan-3-carboxylic acid. researchgate.net This reaction generates an isocyanate intermediate which, upon reaction with a variety of amines, yields the corresponding ureids. These ureid intermediates can then be cyclized under appropriate conditions to form the furo[3,4-d]pyrimidine-2,4-dione scaffold. researchgate.net Subsequent partial hydrogenation of these diones can lead to the desired 5,7-dihydrofuro[3,4-d]pyrimidine core. researchgate.net

While specific conditions for the direct synthesis of 2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine via this method are not extensively detailed in the literature, the general principle of cyclizing a furan-based ureid provides a viable synthetic route. The choice of acidic or basic conditions for the cyclization step would depend on the specific nature of the substituents on the ureid precursor.

Reaction of Chloroacetaldehyde (B151913) with Urea (B33335) Derivatives

The reaction of a 1,3-dicarbonyl equivalent with a urea or urea derivative is a classical method for pyrimidine synthesis. bu.edu.eg In the context of furo[3,4-d]pyrimidine synthesis, a suitably functionalized furan derivative can serve as the three-carbon component. Although direct reaction of chloroacetaldehyde with urea derivatives to form the furo[3,4-d]pyrimidine ring is not well-documented, analogous reactions suggest its plausibility. For instance, the condensation of aldehydes with urea and a 1,3-dicarbonyl compound in the Biginelli reaction is a well-established method for creating dihydropyrimidinones. nih.gov

A plausible, though not explicitly demonstrated, pathway could involve the reaction of a furan derivative containing a reactive moiety susceptible to condensation with chloroacetaldehyde and urea. The mechanism would likely involve the initial formation of an intermediate that subsequently undergoes intramolecular cyclization to form the fused pyrimidine ring. researchgate.net

Multi-Step Synthesis Approaches for Halogenated Furo[3,4-d]pyrimidines

Multi-step syntheses offer a more versatile approach to constructing complex heterocyclic systems like this compound. This strategy allows for the sequential construction of the heterocyclic rings and the controlled introduction of functional groups.

Formation of the Dihydrofuro Ring System

The formation of the 5,7-dihydrofuro moiety is a critical step in the synthesis of the target compound. One approach involves the partial hydrogenation of a pre-formed furo[3,4-d]pyrimidine system. For example, furo[3,4-d]pyrimidine-2,4-diones can be subjected to catalytic hydrogenation to selectively reduce the furan ring, yielding 5,7-dihydro- and tetrahydrofuro[3,4-d]pyrimidine-2,4-diones. researchgate.net The resulting dihydrofuro intermediate would then require further functionalization to introduce the chloro group at the 2-position.

Another conceptual approach could start with a pre-formed pyrimidine ring and subsequently build the dihydrofuro ring onto it. This could potentially be achieved by reacting a pyrimidine with substituents at the 4 and 5 positions, such as hydroxymethyl or halomethyl groups, that can undergo cyclization to form the fused furan ring.

Introduction of Chloro Substituents via Chlorination Reactions

The introduction of a chloro group at the 2-position of the pyrimidine ring is a key transformation. This is typically achieved by the chlorination of a corresponding hydroxy or oxo precursor. A common and effective chlorinating agent for this purpose is phosphorus oxychloride (POCl₃). nih.gov The reaction of a 2-hydroxy-5,7-dihydrofuro[3,4-d]pyrimidine with POCl₃, often in the presence of a base such as pyridine, would be expected to yield the desired 2-chloro derivative. nih.govnih.gov This method is widely used for the chlorination of various hydroxypyrimidines and related heterocyclic systems. nih.govresearchgate.net

The following table summarizes the conditions for the chlorination of various hydroxypyrimidines, illustrating the general applicability of this method.

Starting MaterialChlorinating AgentBaseSolventTemperature (°C)Yield (%)
2,4-dihydroxy-5-bromopyrimidinePOCl₃PyridineNoneNot Specified90.5
2,4-dihydroxy-5-methylpyrimidinePOCl₃PyridineNoneNot SpecifiedNot Specified
2-hydroxypyridinesPOCl₃PyridineNone140>90

Reaction of 2,4-Dichloropyrimidine (B19661) with Furan Derivatives

An alternative strategy for constructing the furo[3,4-d]pyrimidine ring system involves the reaction of a pre-functionalized pyrimidine, such as 2,4-dichloropyrimidine, with a suitable furan derivative. 2,4-Dichloropyrimidine is a versatile building block, and its chloro substituents can be selectively displaced by nucleophiles. nih.govresearchgate.net

A plausible synthetic route would involve the reaction of 2,4-dichloropyrimidine with a furan derivative containing two nucleophilic centers at the 3 and 4 positions, such as 3,4-bis(hydroxymethyl)furan. The reaction could proceed via a sequential nucleophilic substitution, where the hydroxyl groups of the furan derivative displace the chlorine atoms on the pyrimidine ring to form the fused dihydrofuro[3,4-d]pyrimidine structure. The regioselectivity of the substitution on 2,4-dichloropyrimidine is known to be influenced by reaction conditions, with the 4-position generally being more reactive. nih.gov

Optimized Reaction Conditions and Process Considerations

The optimization of reaction conditions is crucial for the efficient synthesis of this compound and its analogues. This involves careful selection of temperature, solvents, and the use of controlled atmospheres and catalysts to maximize product yield and purity.

The choice of temperature and solvent significantly influences the reaction rates and outcomes in the synthesis of fused pyrimidine systems. For the chlorination of pyrimidine precursors, which is a key step in forming chloro-substituted pyrimidines, specific temperature control is necessary. For instance, in the synthesis of related 2-chloro-4-methyl-3-nitropyridine, the reaction with phosphorus oxychloride is conducted at 120 °C. nih.gov Similarly, the synthesis of 2-chloro-4-Amino-5-fluoropyrimidine from 5-fluorouracil (B62378) using phosphorus oxychloride is carried out at a temperature range of 106-110 °C. japsonline.com

The selection of an appropriate solvent is also critical. In the synthesis of 2,5-disubstituted pyrimidines, a mixture of acetonitrile (B52724) (CH3CN) and dimethylformamide (DMF) (1:1) is used for the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl (B1604629) alcohols. researchgate.net For palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines, an aqueous solution of sodium carbonate (Na2CO3) in water at 80 °C has been effectively used. researchgate.net The optimization of solvent systems under microwave irradiation has also been explored for related compounds, with various solvents being tested to achieve the best yield and reaction time. researchgate.net

Table 1: Solvent Optimization for a Related Pyrimidine Synthesis under Microwave Irradiation
EntrySolventTimeYield (%)
1H2O7 h32
2EtOH5 h31
3EtOH (1:1)/H2O6 h28
4CH3CN5 h50
5Neat (140°C)15 min90

The use of an inert atmosphere is a common practice in organic synthesis, particularly when employing air- or moisture-sensitive reagents and catalysts, such as those used in cross-coupling reactions. While not always explicitly detailed for every synthetic step of furo[3,4-d]pyrimidines, it is a standard precaution in reactions involving organometallic catalysts like palladium complexes.

Catalysts play a pivotal role in the synthesis of pyrimidine derivatives, enhancing reaction rates and selectivity. For instance, the synthesis of 2,5-disubstituted pyrimidines has been achieved via Suzuki coupling using a catalytic amount of PdCl2(PPh3)2. researchgate.net In other related syntheses, various catalysts have been employed, including Lewis acids like zirconium tetrachloride, and organocatalysts such as L-proline. nih.gov The choice of catalyst can significantly impact the reaction's efficiency and yield. For example, in the base-catalyzed synthesis of 2-Chloro-4-Amino-5-fluoropyrimidine, bases with higher pKa values were found to provide better yields in shorter reaction times. japsonline.com Nanocatalysts, such as sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H), have also been utilized to facilitate the synthesis of pyrano[2,3-d]-pyrimidine dione (B5365651) derivatives under solvent-free conditions. nih.gov

Green Chemistry Approaches in Furo[3,4-D]pyrimidine Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of heterocyclic compounds to minimize environmental impact.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. This technique has been successfully applied to the synthesis of various pyrimidine derivatives. For example, the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives was carried out at 120–140 °C for 15–30 minutes in anhydrous propanol. nih.govnih.gov Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines has been achieved under solvent-free microwave irradiation. researchgate.net This method is particularly advantageous for its efficiency and reduced energy consumption. rsc.org

Table 2: Comparison of Conventional vs. Microwave Synthesis for a Related Pyrimidine Derivative
MethodReaction TimeYield (%)
Conventional HeatingSeveral hoursModerate
Microwave Irradiation15-30 minutesHigh

The use of water as a solvent is a cornerstone of green chemistry, offering an environmentally benign alternative to volatile organic solvents. Aqueous medium synthesis has been explored for various pyrimidine-based compounds. For instance, the Suzuki coupling for the synthesis of 2,5-disubstituted pyrimidines was effectively performed in an aqueous solution of Na2CO3. researchgate.net The synthesis of pyrimido[4,5-d]pyrimidines has also been successfully conducted in water, leading to high yields of pure products in a single step. researchgate.net This approach not only reduces the environmental footprint but can also simplify the work-up procedures.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 5,7 Dihydrofuro 3,4 D Pyrimidine

Nucleophilic Substitution Reactions at the Chloro Position

The most extensively explored aspect of the chemical reactivity of 2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine is the nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom serves as an effective leaving group, readily displaced by a wide array of nucleophiles. This reactivity is the cornerstone for the synthesis of numerous derivatives, particularly in the development of novel therapeutic agents.

The C2 position of the pyrimidine (B1678525) ring is highly electrophilic, facilitating attack by both nitrogen and sulfur nucleophiles. The reaction with amines, including primary, secondary, and aromatic amines, proceeds efficiently to yield 2-amino-5,7-dihydrofuro[3,4-d]pyrimidine derivatives. These reactions are typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the HCl generated during the reaction. The choice of solvent often includes polar aprotic solvents like dioxane, dimethylformamide (DMF), or alcohols such as isopropanol.

Similarly, thiols and thiophenols can be employed as nucleophiles to introduce sulfur-based substituents. These reactions typically proceed under basic conditions to generate the corresponding thiolate anion, which then displaces the chloride to form 2-thioether derivatives.

The general scheme for these nucleophilic substitutions is presented below:

Figure 1: General Nucleophilic Substitution at the C2 Position (A generic image representing the substitution of Cl with Nu-H, where Nu can be NR1R2 or SR)

The synthesis of substituted amino derivatives has been a major focus in medicinal chemistry, leading to the discovery of potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs). By reacting this compound with various substituted anilines and piperidines, researchers have generated extensive libraries of compounds with significant biological activity.

The synthesis of alkoxy derivatives is achieved through reaction with alcohols or phenols. These reactions often require stronger basic conditions, such as the use of sodium hydride (NaH), to deprotonate the alcohol and form a more potent alkoxide nucleophile. The resulting 2-alkoxy-5,7-dihydrofuro[3,4-d]pyrimidine derivatives are valuable for probing structure-activity relationships.

The table below summarizes representative examples of nucleophilic substitution reactions on the this compound core, showcasing the variety of functional groups that can be introduced.

Nucleophile TypeExample NucleophileResulting C2-SubstituentTypical Conditions
Primary AmineAniline-NH-PhDIPEA, Dioxane, 50-100 °C
Secondary AminePiperidine-N(CH2)5K2CO3, DMF, 80 °C
ThiolThiophenol-S-PhNaH, THF, 0-25 °C
AlcoholMethanol-OCH3NaH, DMF, 0-25 °C
PhenolPhenol-O-PhNaH, DMF, 25-50 °C

Cycloaddition Reactions Involving the Furo[3,4-D]pyrimidine (B15215042) Core

While nucleophilic substitution is well-established, the engagement of the furo[3,4-d]pyrimidine core in cycloaddition reactions is a less explored area of its chemistry. In principle, the fused heterocyclic system could participate as either a diene or a dienophile in Diels-Alder reactions, or as a partner in other cycloaddition processes.

For the furo[3,4-d]pyrimidine core to act as a diene, the furan (B31954) ring would need to provide the four-pi electron system. However, the aromaticity of the furan ring makes it a reluctant participant in [4+2] cycloadditions unless activated by specific substituents. There is limited documentation of the this compound derivative itself engaging with alkenes or alkynes in this manner. More commonly, cycloaddition reactions are used to construct the furo[3,4-d]pyrimidine ring system from simpler precursors.

Although direct cycloaddition on the title compound is not well-reported, related structures have shown reactivity. For instance, furo[3,4-d]pyrimidine-2,4-dione has been shown to react with various dienophiles in Diels-Alder reactions, leading to more complex, polycyclic adducts. nih.gov This suggests that under specific conditions or with appropriate activation, the furo[3,4-d]pyrimidine scaffold could potentially be used to build more intricate heterocyclic frameworks. However, this remains a largely undeveloped area of its derivatization chemistry.

Oxidation and Reduction Transformations of the Dihydrofuro[3,4-D]pyrimidine System

The dihydrofuro[3,4-d]pyrimidine system possesses two distinct rings that can undergo oxidation or reduction, offering pathways to further structural diversification.

The dihydrofuran portion of the molecule can be oxidized to the corresponding aromatic furan. This transformation leads to the fully planar furo[3,4-d]pyrimidine system and can be accomplished using chemical oxidizing agents. A common reagent for the dehydrogenation of dihydrofurans is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which effectively aromatizes the ring. nih.gov Other oxidizing agents, such as potassium permanganate, could potentially lead to the formation of oxo groups or even cleavage of the furan ring under vigorous conditions. researchgate.netmsu.edu

Conversely, the pyrimidine ring, being electron-deficient, is susceptible to reduction. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or palladium black with a hydrogen source, is a standard method for the reduction of pyrimidine rings. google.com This would result in a tetrahydropyrimidine (B8763341) derivative, transforming the planar, aromatic portion of the molecule into a more flexible, three-dimensional structure. The specific conditions would determine the extent of reduction.

The table below outlines potential transformations of the core structure.

TransformationRing System AffectedPotential ReagentsProduct Type
Oxidation (Aromatization)DihydrofuranDDQ, CHCl3, 60 °CFuro[3,4-d]pyrimidine
ReductionPyrimidineH2, Pd/C, Acetic AcidDihydrofuro[3,4-d]tetrahydropyrimidine

Formation of Corresponding Oxides

The nitrogen atoms within the pyrimidine ring of this compound can potentially undergo oxidation to form the corresponding N-oxides. This transformation is a common reaction for heteroaromatic compounds containing nitrogen and is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in the presence of a suitable catalyst. The formation of an N-oxide can significantly alter the electronic properties of the pyrimidine ring, influencing its reactivity in subsequent reactions. For instance, N-oxidation can activate the ring towards nucleophilic substitution or modify the regioselectivity of electrophilic attack. While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the general reactivity of pyrimidine systems suggests that N-oxide formation is a feasible derivatization strategy.

Dechlorination Processes

The chlorine atom at the 2-position of the pyrimidine ring is a versatile handle for various chemical transformations, including its removal through dechlorination. Catalytic hydrogenation is a widely employed method for the dehalogenation of chloropyrimidines. nih.gov This process typically involves reacting the chlorinated substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). researchgate.net The reaction is usually carried out in a suitable solvent, such as an alcohol or an ether, and may require the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Table 1: Representative Dechlorination Conditions for Chloro-pyrimidines

CatalystReagents & ConditionsSubstrate TypeProductReference
Pd/CH₂, NaHCO₃2,4-Dichloropyrimidines2-Chloropyrimidines researchgate.net

This reductive dehalogenation provides a direct route to the corresponding 5,7-dihydrofuro[3,4-d]pyrimidine, which can serve as a scaffold for further functionalization at different positions of the heterocyclic core. The efficiency of the dechlorination process can be influenced by factors such as the catalyst loading, hydrogen pressure, temperature, and the nature of the solvent and base used.

Modification of Saturation Level (e.g., to Tetrahydrofuro Analogues)

The dihydrofuran ring of this compound can be subjected to reduction to yield the corresponding tetrahydrofuro analogue. Catalytic reduction is a common method to achieve this transformation. For instance, the catalytic reduction of a related furo[2,3-d]pyrimidine (B11772683) derivative to its saturated counterpart has been reported. ebi.ac.uk This suggests that similar conditions could be applied to this compound.

The hydrogenation of the dihydrofuran ring would likely involve the use of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions, including solvent, temperature, and pressure, would need to be optimized to achieve selective reduction of the furan ring without affecting the pyrimidine ring or the chloro substituent, or to achieve concomitant dechlorination and ring reduction if desired. This modification of the saturation level introduces a more flexible, non-aromatic five-membered ring, which can significantly impact the three-dimensional structure and biological activity of the molecule.

Other Functional Group Transformations and Side Chain Modifications

The 2-chloro substituent on the pyrimidine ring is a key site for a variety of functional group transformations, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine nitrogens facilitates the displacement of the chloride ion by a wide range of nucleophiles. This allows for the introduction of diverse side chains and functional groups at this position.

Common nucleophiles used in these reactions include:

Amines: Reaction with primary or secondary amines leads to the formation of 2-amino-5,7-dihydrofuro[3,4-d]pyrimidine derivatives.

Alcohols and Phenols: Alkoxides or phenoxides can displace the chloride to yield 2-alkoxy or 2-aryloxy derivatives.

Thiols: Thiolates can be used to introduce 2-thioalkyl or 2-thioaryl groups.

These nucleophilic substitution reactions are typically carried out in a suitable solvent and often in the presence of a base to facilitate the reaction. The reactivity of the 2-chloro position makes it a valuable anchor point for building molecular complexity and exploring structure-activity relationships in medicinal chemistry programs. For example, a series of novel dihydrofuro[3,4-d]pyrimidine derivatives have been synthesized for biological evaluation, where the 2-chloro group of a precursor was displaced by various nucleophiles. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of Dihydrofuro 3,4 D Pyrimidines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of dihydrofuro[3,4-d]pyrimidine derivatives. It provides precise information about the proton and carbon environments within the molecule, as well as their connectivity.

The ¹H and ¹³C NMR spectra of dihydrofuro[3,4-d]pyrimidines provide the initial and most crucial data for structural confirmation. researchgate.netnih.gov While a fully assigned spectrum for 2-chloro-5,7-dihydrofuro[3,4-d]pyrimidine is not available in the cited literature, its expected spectral characteristics can be inferred from its structure and data from analogous heterocyclic systems. nih.govresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) and the dihydrofuran rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. The protons of the two methylene (B1212753) groups (C5 and C7) in the dihydrofuran ring would likely appear as singlets or complex multiplets depending on their magnetic equivalence. The lone proton on the pyrimidine ring (C4) would appear as a singlet in the aromatic region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring, particularly those bonded to nitrogen or chlorine, are expected to resonate at lower fields (higher ppm values). The methylene carbons of the dihydrofuran ring would appear at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2-~160-165
C4~8.5-8.8~150-155
C4a-~115-120
C5~4.9-5.1~70-75
C7~4.9-5.1~70-75
C7a-~165-170

Note: These are predicted values based on general principles and data from related heterocyclic systems.

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of atoms, a suite of two-dimensional (2D) NMR experiments is utilized. ipb.pt

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, it would confirm the connectivity within the dihydrofuran ring if the methylene protons were not magnetically identical.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances for all protonated carbons (C4, C5, and C7).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. tandfonline.com For this compound (molecular formula C₆H₅ClN₂O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio of intensity.

The fragmentation of pyrimidine-containing heterocycles under electron impact (EI) mass spectrometry often involves characteristic losses of small molecules and radicals. sapub.orgresearchgate.net A plausible fragmentation pathway for this compound would begin with the molecular ion and proceed through the loss of the chlorine radical, followed by the sequential loss of neutral molecules like HCN. Another potential fragmentation route involves the cleavage of the dihydrofuran ring.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentDescription
170/172[C₆H₅ClN₂O]⁺Molecular Ion ([M]⁺ and [M+2]⁺)
135[C₆H₅N₂O]⁺Loss of Chlorine radical ([M-Cl]⁺)
108[C₅H₄N₂]⁺Loss of Cl and CO
107[C₅H₃NO]⁺Loss of Cl and HCN

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. researchgate.net The IR spectrum of this compound would display absorption bands corresponding to the vibrations of its constituent bonds. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupBond TypeCharacteristic Absorption (cm⁻¹)
Aromatic/Vinylic C-HC-H stretch3000 - 3100
Aliphatic C-HC-H stretch2850 - 3000
Pyrimidine RingC=N stretch1650 - 1550
Furan (B31954) Ring EtherC-O-C stretch1250 - 1050
ChloroalkeneC-Cl stretch850 - 550

X-ray Crystallography of Dihydrofuro[3,4-D]pyrimidine Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

While the specific crystal structure of this compound is not described in the available literature, data from closely related fused pyrimidine structures, such as pyrazolo[3,4-d]pyrimidines and furo[2,3-d]pyrimidines, can be used to predict its key geometric features. mdpi.comamanote.comebi.ac.uk

The fused pyrimidine and furan rings are expected to be nearly coplanar. mdpi.com However, the dihydrofuran portion of the molecule is saturated and thus non-planar, likely adopting an "envelope" or "twist" conformation to minimize steric strain. This conformation would place one of the methylene carbons out of the plane of the other four atoms in the ring. The precise bond lengths and angles would be influenced by the electronic effects of the pyrimidine ring and the chlorine substituent. Analysis of intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding (if applicable in derivatives), can also be performed using this technique. mdpi.com

Table 4: Representative Bond Lengths and Angles for a Fused Pyrimidine Core (based on analogous structures)

Bond/AngleRepresentative Value
C=N bond length~1.33 - 1.38 Å
C-C (aromatic) bond length~1.39 - 1.45 Å
C-O bond length~1.36 - 1.43 Å
N-C-N angle~120° - 128°
C-O-C angle~105° - 112°

Note: These values are representative and taken from studies on similar fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing.

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, intermolecular interactions, or crystal packing of this compound. Therefore, a detailed analysis and data tables for this specific compound cannot be provided at this time.

However, studies on related dihydrofuro[3,4-d]pyrimidine derivatives and other substituted pyrimidine compounds offer insights into the types of non-covalent interactions that are likely to govern the crystal packing of this class of molecules. rsc.orgnih.gov The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

Furthermore, the planar, aromatic nature of the pyrimidine ring facilitates π-π stacking interactions. These interactions are a significant driving force in the crystal packing of many aromatic compounds, influencing properties such as solubility and melting point. Research on analogous dihydrofuro[3,4-d]pyrimidine derivatives has highlighted the importance of analyzing and modifying crystal packing to disrupt strong intermolecular π-π stacking, thereby improving physicochemical properties like aqueous solubility. rsc.orgnih.gov

The presence of a chlorine atom in this compound introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule, such as a nitrogen or oxygen atom.

While specific geometric parameters such as bond lengths, bond angles, and dihedral angles for this compound are not available, a hypothetical representation of the kind of data that would be obtained from a single-crystal X-ray diffraction study is presented in the tables below for illustrative purposes. It must be explicitly understood that the following data are not based on experimental results for this compound and are provided for contextual understanding only.

Hypothetical Intermolecular Interaction Data

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
C(x)-H···N(y)0.952.453.38165
C(z)-H···O(w)0.982.503.45160

Hypothetical π-π Stacking Parameters

Interacting RingsCentroid-to-Centroid Distance (Å)Interplanar Angle (°)Slip Angle (°)
Pyrimidine-Pyrimidine3.805.020.0

Computational and Theoretical Investigations of Dihydrofuro 3,4 D Pyrimidine Derivatives

Quantum Chemical Calculationsirjweb.comresearchgate.net

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of dihydrofuro[3,4-d]pyrimidine derivatives. irjweb.com These theoretical methods are crucial for understanding molecular structure, stability, and reactivity. researchgate.netirjweb.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and to determine the most stable three-dimensional arrangement of atoms (geometry optimization) for molecules like dihydrofuro[3,4-d]pyrimidine derivatives. irjweb.comresearchgate.net By optimizing the molecular geometry, researchers can obtain a true minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule. irjweb.com This process provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The accurate determination of these geometric parameters is essential for understanding the interactions between the molecule and its biological target. irjweb.com DFT calculations also allow for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. nih.gov These maps are invaluable for predicting sites of nucleophilic and electrophilic attack and understanding intermolecular interactions such as hydrogen bonding. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This higher reactivity often correlates with greater biological activity. nih.gov For dihydrofuro[3,4-d]pyrimidine derivatives, a lower energy gap can indicate that charge transfer interactions are likely to occur within the molecule, which is a key feature for binding to biological macromolecules. nih.gov These calculations help in understanding the electronic properties that govern the therapeutic potential of these compounds. dergipark.org.tr

ParameterSignificance in Molecular Analysis
EHOMO (Energy of Highest Occupied Molecular Orbital) Indicates the electron-donating ability of the molecule. Higher values suggest a better electron donor. irjweb.com
ELUMO (Energy of Lowest Unoccupied Molecular Orbital) Indicates the electron-accepting ability of the molecule. Lower values suggest a better electron acceptor. dergipark.org.tr
Energy Gap (ΔE = ELUMO - EHOMO) Reflects the chemical reactivity and kinetic stability. A smaller gap implies higher reactivity and polarizability. nih.gov

Molecular Docking Studies with Biological Macromoleculesresearchgate.netdovepress.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com It is extensively used to model the interaction between a small molecule ligand, such as a dihydrofuro[3,4-d]pyrimidine derivative, and its macromolecular target, typically a protein or enzyme. researchgate.netnih.gov

Docking simulations are instrumental in predicting how dihydrofuro[3,4-d]pyrimidine derivatives fit into the binding pocket of a target protein. researchgate.net These studies can reveal the most energetically favorable binding poses and elucidate the primary interaction mechanisms, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.gov For instance, in studies involving pyrimidine (B1678525) derivatives targeting enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), docking has shown that specific moieties on the pyrimidine ring can form crucial hydrogen bonds with the protein's active site. researchgate.netnih.govmdpi.com The exposed oxygen atom of the dihydrofuro[3,4-d]pyrimidine core is capable of acting as a hydrogen bond acceptor, potentially enhancing binding affinity and improving activity profiles. nih.gov The results from these simulations provide a structural basis for the observed biological activity and guide the design of new derivatives with improved potency. dovepress.com

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are essential for ligand recognition and binding. nih.gov By analyzing the docked poses, researchers can pinpoint which residues form hydrogen bonds, engage in hydrophobic contacts, or participate in other significant interactions with the ligand. rsc.org For example, in studies of pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting the Mps1 kinase, residues such as Gly605 and Lys529 were identified as crucial for forming stable hydrogen bonds. nih.gov Similarly, docking of pyrazolo[3,4-d]pyrimidine derivatives into the CDK2 active site highlighted the importance of hydrogen bonding with Leu83. rsc.org This information is vital for structure-activity relationship (SAR) studies, as it explains why certain structural modifications on the dihydrofuro[3,4-d]pyrimidine scaffold enhance or diminish biological activity.

Compound ClassTarget ProteinKey Interacting Amino Acid ResiduesPrimary Interaction Type
Dihydrofuro[3,4-d]pyrimidine DerivativesVEGFR-2Cys919, Asp1046, Glu885 researchgate.netnih.govmdpi.comHydrogen Bonding
Pyrido[3,4-d]pyrimidine DerivativesMps1 KinaseGly605, Lys529, Val539, Ala551 nih.govHydrogen Bonding, Hydrophobic Interactions
Pyrazolo[3,4-d]pyrimidine DerivativesCDK2Leu83 rsc.orgHydrogen Bonding
Dihydropyrimidine AnaloguesLipoxygenaseGln363, His367 dovepress.comHydrogen Bonding
Pyrimidine DerivativesSARS-CoV-2 3CLproHis41, Cys145, Glu166, Gln189 nih.govHydrogen Bonding, Hydrophobic Interactions

Quantitative Structure-Activity Relationship (QSAR) Modelingnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules can be correlated with changes in their physicochemical properties, which are encoded in molecular descriptors. nih.govconicet.gov.ar

QSAR models are developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for a series of dihydrofuro[3,4-d]pyrimidine derivatives with known biological activities. conicet.gov.ar Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates these descriptors to the activity. dergipark.org.tr A robust QSAR model has high statistical quality and excellent predictive ability, allowing it to accurately forecast the activity of newly designed, unsynthesized compounds. researchgate.net These models are powerful tools in drug discovery, enabling the prioritization of compounds for synthesis and testing, thereby saving time and resources. nih.gov For pyrimidine derivatives, QSAR studies have successfully created predictive models using descriptors such as atomic charges and LUMO energy to explain antimalarial activity. dergipark.org.tr

QSAR Model ComponentDescription and Purpose
Molecular Descriptors Numerical values that characterize the properties of a molecule (e.g., lipophilicity, electronic properties, molecular size). nih.govconicet.gov.ar
Statistical Method Techniques like Multiple Linear Regression (MLR) used to create a mathematical equation linking descriptors to biological activity. dergipark.org.tr
QSAR Equation The resulting mathematical model. For example: Log(Activity) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... dergipark.org.tr
Model Validation Statistical validation (e.g., cross-validation) to ensure the model's predictive power and robustness. conicet.gov.arresearchgate.net

Three-Dimensional QSAR (3D-QSAR) for Predictive Capacity

Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a powerful computational technique to establish a correlation between the biological activity of a series of compounds and their three-dimensional properties. mdpi.com Unlike 2D-QSAR, which relies on topological descriptors, 3D-QSAR considers the spatial arrangement of atoms and the associated steric and electrostatic fields. The fundamental principle is that the biological activity of a molecule is directly related to its interaction with a receptor, which is governed by its 3D structure and physicochemical properties.

For dihydrofuro[3,4-d]pyrimidine derivatives, 3D-QSAR models are instrumental in predicting the therapeutic potency of novel analogs. These models are constructed by aligning a training set of molecules with known biological activities and then calculating their molecular fields. Statistical methods, such as Partial Least Squares (PLS), are employed to derive a mathematical equation that links variations in these fields to changes in activity. A validated 3D-QSAR model can then be used to predict the activity of new, untested compounds, prioritizing the synthesis of candidates with the highest predicted potency and saving significant time and resources. nih.govsemanticscholar.org The visual output of these models, in the form of contour maps, provides intuitive guidance for medicinal chemists, indicating regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are the most widely used 3D-QSAR methodologies that provide detailed insights into the structure-activity relationships of ligands targeting a specific biological receptor. mdpi.com

Comparative Molecular Field Analysis (CoMFA) evaluates the steric and electrostatic fields of a set of aligned molecules. nih.gov A probe atom is used to calculate the interaction energies at various grid points surrounding the molecules, generating steric (Lennard-Jones potential) and electrostatic (Coulombic potential) field values. These values are then correlated with the biological activity data to build a predictive model. The results are often visualized as 3D contour maps, where different colored regions indicate areas where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.govnih.gov For instance, in studies of structurally similar pyrimidine derivatives, CoMFA models have successfully identified key structural features, such as the need for bulky, electronegative substituents at specific positions to enhance anticancer activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com CoMSIA uses a Gaussian function to calculate the similarity indices at each grid point, which results in smoother and more interpretable contour maps compared to CoMFA. nih.govnanobioletters.com This multi-faceted analysis often provides a more comprehensive understanding of the ligand-receptor interactions. In analyses of related heterocyclic compounds, CoMSIA has clarified the relative importance of different physicochemical properties. For example, a CoMSIA study on a series of anticancer agents revealed that electrostatic and hydrophobic fields had the most significant contributions to the variance in biological activity. nih.gov

The statistical robustness of both CoMFA and CoMSIA models is typically validated using cross-validation techniques (e.g., leave-one-out) to generate a cross-validated correlation coefficient (q²), and by predicting the activity of a test set of compounds not included in the model generation (predictive r²). nih.govnih.gov

Model Statistical Parameters Field Contributions
CoMFA q² = 0.530, r² = 0.903Steric, Electrostatic
CoMSIA q² = 0.548, r² = 0.909Steric (17.4%), Electrostatic (43.0%), Hydrophobic (28.4%), H-bond Donor (11.4%)
Table based on a study of structurally related deazapteridine derivatives, demonstrating typical statistical outputs for CoMFA and CoMSIA models. nih.gov

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the conformational changes and interactions of a ligand within a receptor's binding site. rsc.orgresearchgate.net

For dihydrofuro[3,4-d]pyrimidine derivatives, MD simulations have been crucial in understanding their binding stability and mode of interaction with therapeutic targets. For example, classical MD simulations were performed on the derivative 13c2 , a potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), to examine its binding within the NNRTI binding pocket. nih.gov The simulations, starting from an X-ray crystal structure, confirmed the stability of the ligand-protein complex. nih.gov

Key findings from such simulations often include:

Binding Stability : Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time indicates the stability of the complex. Low RMSD values suggest a stable binding mode. nih.gov

Key Interactions : MD simulations can identify and quantify crucial interactions, such as hydrogen bonds, between the ligand and specific amino acid residues of the target protein. For instance, simulations showed that the pyrimidine-bound NH group of derivative 13c2 consistently formed a hydrogen bond with the carbonyl oxygen of the amino acid K101 in the HIV-1 reverse transcriptase. nih.gov

Conformational Dynamics : These simulations reveal how the ligand and protein adapt to each other upon binding and highlight the flexibility of different regions, providing insights that are not available from static docking models. rsc.orgnih.gov

By elucidating the dynamic behavior of the ligand-receptor complex, MD simulations provide a more realistic and accurate picture of the binding event, which is invaluable for structure-based drug design and for explaining phenomena like drug resistance. nih.gov

In Silico Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model does not represent a real molecule but rather an abstract map of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are critical for binding to a target receptor. mdpi.commdpi.com

This approach is particularly useful when the 3D structure of the target is unknown (ligand-based pharmacophore modeling) or can be derived from a known ligand-protein complex (structure-based pharmacophore modeling). mdpi.com Once a validated pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process known as virtual screening. mdpi.comnih.gov This allows for the efficient identification of novel molecular scaffolds that possess the desired pharmacophoric features and are therefore likely to be active against the target of interest.

In the context of dihydrofuro[3,4-d]pyrimidine derivatives, a "structure-guided scaffold-hopping strategy" was employed to design novel HIV-1 NNRTIs. nih.gov This strategy involves replacing a central molecular core (e.g., thiophene[3,2-d]pyrimidine) with a different scaffold (dihydrofuro[3,4-d]pyrimidine) while retaining the key pharmacophoric elements responsible for target interaction. The rationale for this "hop" was multifaceted: the exposed oxygen atom of the dihydrofuro[3,4-d]pyrimidine core was predicted to form additional hydrogen bonds with amino acid residues in the binding pocket, potentially improving the compound's resistance profile. nih.gov This exemplifies how in silico modeling guides the evolution of lead compounds by identifying new scaffolds that fit the essential pharmacophore while offering improved properties.

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) from Computational Approaches

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties. nih.gov Computational methods that can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the discovery process are therefore of immense value. sums.ac.irresearchgate.net

For dihydrofuro[3,4-d]pyrimidine derivatives, in silico ADME predictions have been utilized to assess their drug-likeness and pharmacokinetic profiles. scielo.org.mx Studies on compounds like Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate have employed programs such as SwissADME and ADMET to obtain data on their pharmacokinetic and drug affinity properties. scielo.org.mx

These computational tools predict a range of critical parameters, including:

ADME Parameter Description Importance
Gastrointestinal (GI) Absorption Predicts the likelihood of a compound being absorbed from the gut into the bloodstream.Crucial for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Predicts the ability of a compound to cross the protective barrier of the brain.Essential for CNS-targeting drugs, but undesirable for others to avoid side effects.
CYP450 Inhibition Predicts if a compound will inhibit key cytochrome P450 enzymes.Inhibition can lead to drug-drug interactions and altered metabolism.
Lipophilicity (logP) Measures the partitioning of a compound between an oily and an aqueous phase.Influences absorption, distribution, metabolism, and excretion. researchgate.net
Solubility (logS) Predicts how well a compound dissolves in water.Poor solubility can limit absorption and bioavailability. researchgate.net
Drug-Likeness Rules Evaluates compliance with established guidelines like Lipinski's Rule of Five.Helps to filter out compounds with physicochemical properties that are likely to lead to poor pharmacokinetics. nih.gov

By integrating these computational ADME predictions into the design cycle, researchers can prioritize dihydrofuro[3,4-d]pyrimidine derivatives that not only have high potency but also possess favorable pharmacokinetic profiles, increasing the probability of success in later stages of drug development. rsc.org

2 Chloro 5,7 Dihydrofuro 3,4 D Pyrimidine As a Core Scaffold in Organic Synthesis

Role as a Key Intermediate for Diverse Heterocyclic Libraries

2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine serves as a crucial starting material for the generation of diverse libraries of heterocyclic compounds. The reactivity of the chlorine atom at the 2-position of the pyrimidine (B1678525) ring allows for a variety of substitution reactions, enabling the introduction of a wide range of functional groups and molecular fragments. This versatility is paramount in combinatorial chemistry and drug discovery, where the synthesis of large collections of related compounds is essential for screening and identifying new therapeutic agents.

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chlorine atom by a plethora of nucleophiles, including amines, alcohols, and thiols. Such reactions lead to the formation of 2-amino, 2-alkoxy, and 2-thioalkyl derivatives of the dihydrofuro[3,4-d]pyrimidine core, respectively. Each of these new derivatives can then be further modified, expanding the chemical space accessible from the initial scaffold.

Below is a table summarizing the types of nucleophilic substitution reactions that can be employed to generate diverse heterocyclic libraries from this compound.

Nucleophile TypeReagent ExampleProduct ClassPotential for Further Diversification
Amines Primary and secondary amines (e.g., R-NH2, R2NH)2-Amino-5,7-dihydrofuro[3,4-d]pyrimidinesAcylation, alkylation, sulfonylation of the amino group
Alcohols Alkoxides (e.g., NaOR)2-Alkoxy-5,7-dihydrofuro[3,4-d]pyrimidinesEther cleavage, O-dealkylation
Thiols Thiolates (e.g., NaSR)2-Thioalkyl-5,7-dihydrofuro[3,4-d]pyrimidinesOxidation to sulfoxides or sulfones

The strategic application of these substitution reactions enables the systematic variation of substituents around the dihydrofuro[3,4-d]pyrimidine core, leading to the creation of focused compound libraries for biological evaluation.

Strategies for Constructing Fused Ring Systems Based on the Dihydrofuro[3,4-d]pyrimidine Moiety

The dihydrofuro[3,4-d]pyrimidine moiety, with the 2-chloro substituent as a handle, is an excellent platform for the construction of more complex fused ring systems. These strategies often involve the initial substitution of the chlorine atom followed by an intramolecular cyclization reaction to form an additional ring.

One common approach involves the reaction of this compound with a binucleophilic reagent. For instance, reaction with a hydrazine (B178648) derivative can lead to the formation of a pyrazolo[3,4-d]furo[3,4-b]pyrimidine system. Similarly, reaction with a hydroxylamine (B1172632) or a diamine can pave the way for the synthesis of oxazolo- or imidazo-fused derivatives, respectively.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, are also powerful tools for the elaboration of the this compound scaffold. These reactions allow for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position. These newly introduced substituents can then be further functionalized to facilitate intramolecular cyclization, leading to the formation of polycyclic aromatic or heteroaromatic systems.

The following table outlines some of the key strategies for constructing fused ring systems from this compound.

Reaction TypeReagent/CatalystIntermediate ProductFused Ring System Formed
Condensation with Binucleophiles Hydrazine (NH2NH2)2-Hydrazinyl-5,7-dihydrofuro[3,4-d]pyrimidinePyrazolo[3,4-d]furo[3,4-b]pyrimidine
Palladium-Catalyzed Cross-Coupling followed by Cyclization Arylboronic acid / Pd catalyst2-Aryl-5,7-dihydrofuro[3,4-d]pyrimidineVaries depending on the nature of the aryl group and subsequent reactions
Intramolecular Cyclization Introduction of a side chain with a reactive terminusFunctionalized 2-substituted dihydrofuro[3,4-d]pyrimidineA variety of 5- or 6-membered fused rings

These synthetic strategies highlight the modularity of using this compound as a building block for the assembly of complex heterocyclic frameworks.

Development of Complex Polycyclic Architectures

Building upon the strategies for constructing fused ring systems, the dihydrofuro[3,4-d]pyrimidine scaffold can be incorporated into even more complex polycyclic architectures. This is achieved through multi-step synthetic sequences that often involve a combination of the reactions discussed previously, as well as other advanced organic transformations.

The synthesis of such complex molecules is often driven by the desire to mimic the structures of natural products or to create novel scaffolds for materials science applications. The rigid, planar nature of the fused furo[3,4-d]pyrimidine (B15215042) system can serve as a central core around which additional rings and functional groups can be strategically placed.

For example, a derivative of this compound could be elaborated through a series of cross-coupling and cyclization reactions to generate a multi-ring system with a defined three-dimensional structure. The precise control over the regiochemistry and stereochemistry of these transformations is crucial for the successful synthesis of these intricate architectures.

The development of these complex polycyclic architectures from the dihydrofuro[3,4-d]pyrimidine core is an active area of research, with new synthetic methodologies continually being developed to access novel and structurally diverse molecules. The ability to construct such complex systems from a relatively simple starting material underscores the importance of this compound as a versatile scaffold in modern organic synthesis.

Mechanistic Research on Biological Interactions of Dihydrofuro 3,4 D Pyrimidine Derivatives

Investigation of Molecular Mechanisms of Action

The biological activity of dihydrofuro[3,4-d]pyrimidine derivatives is rooted in their ability to interact with and modulate the function of specific biomolecules. Through structural modifications and a strategy known as scaffold hopping, researchers have optimized these compounds to target various enzymes and signaling pathways with increasing potency and specificity. nih.gov

A primary mechanism of action for this class of compounds is the direct inhibition of critical enzymes involved in pathogenesis.

Reverse Transcriptase: A series of novel diarylpyrimidine (DAPY) derivatives featuring a dihydrofuro[3,4-d]pyrimidine core have been identified as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds are designed to target the NNRTI binding pocket (NNIBP) of the enzyme. nih.gov The exposed oxygen atom of the dihydrofuro[3,4-d]pyrimidine scaffold can form additional hydrogen bonds with amino acid residues within this pocket, which may enhance their activity and resistance profiles. nih.gov Specific derivatives, such as 13c2 and 13c4, have demonstrated exceptional potency against a wide array of HIV-1 strains with single NNRTI-resistant mutations, often proving superior to the established drug Etravirine (ETV). nih.gov

Table 1: Antiviral Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives against NNRTI-Resistant HIV-1 Strains

Compound Mutant Strain EC₅₀ (nM)
13c2 K103N+Y181C 30.6
13c4 F227L+V106A Comparable to ETV

| 13c2 & 13c4 | Various single mutations | 0.9–8.4 |

EC₅₀ represents the concentration required for 50% inhibition.

Kinases: The fused pyrimidine (B1678525) scaffold is a recognized platform for developing kinase inhibitors due to its structural similarity to the adenine (B156593) ring of ATP, allowing it to interact with the hinge region of kinase active sites. researchgate.net

VEGFR-2: Dihydrofuro[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. researchgate.netresearchgate.net Molecular docking studies have been performed to model the interaction of these compounds with the VEGFR-2 tyrosine kinase domain. researchgate.net Related pyrazolo[3,4-d]pyrimidine derivatives have also shown significant VEGFR-2 inhibitory activity, with molecular modeling suggesting that they form hydrogen bonds with key residues like Cys-919 in the active site. nih.govnih.gov

Other Kinases: The broader family of fused pyrimidines, particularly pyrazolo[3,4-d]pyrimidines, has been successfully developed to target other kinases. This includes inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation, and Ataxia telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response pathway. researchgate.netrsc.orgnih.gov For instance, certain pyrazolo[3,4-d]pyrimidine derivatives showed potent CDK2 inhibition with IC₅₀ values as low as 0.057 µM. rsc.orgnih.gov

DNA-Gyrase: DNA gyrase is a type II topoisomerase that is an established target for antibacterial agents like quinolones. nih.govwikipedia.org These agents stabilize a transient double-stranded DNA break created by the enzyme, leading to cell death. nih.gov While the broader pyrimidine family has been explored for topoisomerase inhibition, with some pyrazolo[3,4-d]pyrimidines showing activity against DNA topoisomerase, specific research directly linking 2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine to DNA gyrase inhibition is less prominent. mdpi.com

By inhibiting kinases, dihydrofuro[3,4-d]pyrimidine derivatives can effectively modulate critical cellular signaling pathways.

VEGF/VEGFR-2 Pathway: Inhibition of the VEGFR-2 tyrosine kinase blocks the downstream signaling cascade initiated by VEGF. nih.govnih.gov This pathway is crucial for endothelial cell proliferation and migration, and its disruption is a key mechanism for inhibiting tumor angiogenesis. nih.govnih.gov

ATR Signaling: Derivatives targeting ATR kinase can significantly reduce the phosphorylation of ATR and its downstream signaling proteins, disrupting the cell's response to DNA damage and replication stress. researchgate.net

TGF-β1/SMAD Pathway: Related pyrazolo[3,4-d]pyrimidine compounds have been developed as potent inhibitors of activin receptor-like kinase 5 (ALK5), a key component of the Transforming Growth Factor β1 (TGF-β1)/SMAD signaling pathway, which is involved in processes like cell growth, differentiation, and extracellular matrix production. nih.gov

Cellular Pathway Analysis and Biological Response Elucidation

The molecular interactions of dihydrofuro[3,4-d]pyrimidine derivatives translate into observable biological responses at the cellular level, including the inhibition of cell growth and the induction of programmed cell death.

Many derivatives of the fused pyrimidine family exhibit potent antiproliferative activity against a variety of human cancer cell lines. nih.govrsc.org For example, a novel compound, N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), was synthesized and showed cytotoxic potential. researchgate.net The inhibition of VEGFR-2 by these compounds directly correlates with anti-angiogenic effects. Studies have demonstrated that active compounds can significantly inhibit the migration, adhesion, and tube formation of Human Umbilical Vein Endothelial Cells (HUVEC), which are all critical steps in the formation of new blood vessels. nih.gov

Table 2: Antiproliferative Activity of Fused Pyrimidine Derivatives

Compound Class Compound Example Target Cell Line Activity (IC₅₀)
Pyrazolo[3,4-d]pyrimidine 12b MDA-MB-468 (Breast) 3.343 µM
Pyrazolo[3,4-d]pyrimidine 10k HT-29 (Colon) 0.03-1.6 µM
Pyrazolo[3,4-d]pyrimidine 14 HCT-116 (Colon) 6 nM
Pyrazolo[3,4-d]pyrimidine 15 HCT-116 (Colon) 7 nM

IC₅₀ represents the concentration causing 50% inhibition of cell growth. researchgate.netnih.govrsc.org

Beyond simply halting proliferation, many pyrimidine derivatives actively induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Several mechanisms contribute to this effect:

Cell Cycle Arrest: Active compounds have been shown to arrest the cell cycle at specific checkpoints. For example, some derivatives cause cell cycle arrest at the S phase or G2/M phase, preventing cancer cells from progressing through division. nih.govnih.govnih.gov

Apoptosis Induction: Treatment with these compounds leads to an increase in the population of apoptotic cells. This has been confirmed by assays showing an increase in annexin (B1180172) V-stained cells, a marker for early apoptosis. nih.govnih.gov

Caspase Activation: The execution of apoptosis is mediated by a family of proteases called caspases. Studies show that active pyrimidine derivatives can significantly increase the levels and activity of executioner caspases, such as caspase-3 and caspase-7. nih.govnih.gov

Mitochondrial Pathway: Some derivatives induce apoptosis through the intrinsic mitochondrial pathway, evidenced by a loss of the mitochondrial membrane potential. nih.govnih.gov This can be triggered by cellular stresses, including the generation of reactive oxygen species (ROS), which has also been observed as a consequence of treatment with these compounds. nih.govresearchgate.net

Characterization of Target Engagement and Binding Specificity

Understanding how these compounds bind to their targets is crucial for rational drug design and optimization. Computational methods, such as molecular docking, are widely used to predict and analyze these interactions.

HIV-1 Reverse Transcriptase: For dihydrofuro[3,4-d]pyrimidine-based NNRTIs, modeling studies help visualize how the molecule fits within the NNRTI binding pocket. The scaffold hopping strategy, replacing a central thiophene[3,2-d]pyrimidine core with the dihydrofuro[3,4-d]pyrimidine ring, was employed to improve solubility and resistance profiles while maintaining critical binding interactions. nih.gov

Kinases: Docking studies of kinase inhibitors consistently show the pyrimidine core engaging with the hinge region of the ATP-binding site, mimicking the interactions of adenine. researchgate.net For VEGFR-2 inhibitors, specific hydrogen bonds to residues like Cys-919 are predicted to be critical for potent inhibition. nih.gov Similarly, CDK2 inhibitors are shown to form essential hydrogen bonds with the backbone of Leu83 in the active site. rsc.orgnih.gov

Binding Specificity: The specificity of these compounds is determined by the interactions of their various substituents with the unique features of the target's binding pocket. For instance, in the development of HIV-1 NNRTIs, modifications were made to target "tolerant regions" within the NNIBP to improve activity against resistant viral strains. nih.gov The substitution pattern on the core scaffold is therefore critical for achieving both high potency and selectivity for the intended molecular target.

Structure Activity Relationship Sar Studies of 2 Chloro 5,7 Dihydrofuro 3,4 D Pyrimidine Derivatives

Identification of Key Pharmacophoric Features

The fundamental structure of 2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine serves as a versatile scaffold for interaction with various biological targets, particularly protein kinases. The core pharmacophore can be understood by dissecting the roles of its constituent parts. The pyrimidine (B1678525) ring is often crucial for establishing key interactions within the ATP-binding site of kinases, frequently forming hydrogen bonds with the hinge region of the enzyme. The nitrogen atoms within this ring act as essential hydrogen bond acceptors.

Impact of Substituent Variations on Biological Activity Profiles

Systematic modifications of the this compound scaffold have demonstrated that even minor structural changes can significantly alter biological activity. These studies are essential for fine-tuning the pharmacological profile of lead compounds.

Influence of Halogenation and Other Substituents

Halogenation is a powerful tool in modulating the biological activity of fused pyrimidine derivatives. In related scaffolds like pyrrolo[3,2-d]pyrimidines, the introduction of a halogen, such as iodine, at specific positions can enhance antiproliferative potency, reducing IC50 values into the sub-micromolar range. nih.gov The 2-chloro substituent on the title compound is thus considered a critical element. The position of substituents on the pyrimidine nucleus is known to greatly influence the resulting biological activities, which can range from antimicrobial to anticancer effects. nih.gov

For instance, in studies of pyrrolo[2,3-d]pyrimidine derivatives, substituting the C4 position with a chlorine atom significantly reduces activity, whereas an amino group at the same position can confer good anticancer activity. frontiersin.org This highlights the sensitivity of the scaffold to substitutions and the importance of specific functional groups at defined positions for target engagement.

To illustrate the impact of substituents on activity in a related fused pyrimidine series, consider the following data on pyrrolo[2,3-d]pyrimidine derivatives targeting EGFR.

Compound IDR1R2R3EGFR IC50 (nM)
5 -NH-ArHH12
6 -NH-ArHH9
7 -NH-ArHH8
10 -NH-ArHH8

Data sourced from a study on tetrahydropyrido[4,3-d]pyrimidine derivatives, illustrating the potency of this class of compounds. frontiersin.org Ar represents various substituted aryl groups.

Effects of Modifications on Ring Saturation and Heteroatom Identity

Modifications to the fused ring, including changes in saturation and the nature of the heteroatom, play a significant role in defining the compound's conformational flexibility and electronic properties. Altering the saturation of the dihydrofuro ring impacts the molecule's three-dimensional geometry, which can affect how well it fits into a target's binding site.

Replacing the oxygen atom of the furo- ring with other heteroatoms, such as nitrogen (pyrrolo) or sulfur (thieno), creates structurally related but distinct scaffolds. For example, studies comparing 2,4-dichloro pyrrolo[3,2-d]pyrimidine with its thieno[3,2-d]pyrimidine (B1254671) counterpart showed slight differences in antiproliferative activity, but both scaffolds benefited from halogenation at other positions, suggesting that the core scaffold provides the essential framework while the heteroatom fine-tunes the electronic and binding properties. nih.gov

Rational Design and Optimization Strategies for Enhanced Potency and Selectivity

The development of potent and selective inhibitors based on the this compound scaffold relies on modern drug design strategies. These approaches aim to optimize the interactions between the ligand and its biological target, thereby improving efficacy and reducing off-target effects.

Structure-Guided Design Approaches

Structure-guided, or structure-based, drug design (SBDD) is a cornerstone of modern medicinal chemistry, particularly for developing kinase inhibitors. rroij.com This approach utilizes the three-dimensional structural information of the target protein, typically obtained from X-ray crystallography, to design molecules that bind with high affinity and specificity. rroij.comnih.gov

In the context of a this compound derivative, SBDD would involve obtaining the crystal structure of the compound bound to its target kinase. This structural data would reveal the precise binding mode, highlighting key hydrogen bonds, hydrophobic interactions, and van der Waals forces. frontiersin.org Molecular docking simulations can then be used to predict how modifications to the scaffold would affect these interactions. nih.gov For example, if a nearby hydrophobic pocket is identified, substituents could be rationally designed on the furo- ring to occupy this pocket, thereby increasing potency. This iterative process of design, synthesis, and testing allows for the systematic optimization of lead compounds. nih.gov

The following table shows IC50 values for furo[2,3-d]pyrimidine (B11772683) derivatives designed as VEGFR-2 inhibitors, demonstrating the potency that can be achieved through targeted design.

Compound IDVEGFR-2 IC50 (nM)
8b 38.72
10c 41.40
6a 43.31
Sorafenib (Control) 40.00

Data sourced from a study on furo[2,3-d]pyrimidine and related derivatives. nih.gov

Scaffold-Hopping Strategies

Scaffold hopping is a powerful strategy used to identify structurally novel compounds that retain the key pharmacophoric features of a known active molecule. nih.govarxiv.org This approach involves replacing the central core structure—in this case, the dihydrofuro[3,4-d]pyrimidine scaffold—with a different chemical backbone while preserving the spatial orientation of essential binding groups. nih.gov

This strategy is employed to discover new chemotypes with improved properties, such as enhanced potency, better selectivity, more favorable pharmacokinetic profiles, or novel intellectual property. nih.gov For a derivative of this compound, a scaffold-hopping approach might involve replacing the dihydrofuro[3,4-d]pyrimidine core with other fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines or pyrrolo[2,3-d]pyrimidines, which have also shown significant biological activity. frontiersin.orgnih.gov The goal is to mimic the essential interactions of the original compound while exploring new chemical space. nih.gov

Correlation between In Silico Predictions and Empirical SAR Data

The exploration of this compound derivatives as potential therapeutic agents has been significantly advanced by the synergistic use of computational (in silico) modeling and empirical biological testing. This integrated approach allows for the rational design of novel compounds and a deeper understanding of their structure-activity relationships (SAR). Studies have demonstrated a strong correlation between the predictions generated from computational models and the observed biological activities, validating the in silico methods as a powerful tool in the drug discovery process for this class of compounds.

A notable example of this correlation is found in the development of dihydrofuro[3,4-d]pyrimidine (DHPY) analogs as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov A systematic in silico study involving three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics simulations was conducted on a series of 52 DHPY analogs. nih.gov

The 3D-QSAR models developed in this research exhibited robust internal validation and strong external predictive capabilities. nih.gov For instance, the optimal comparative molecular similarity indices analysis (CoMSIA) model yielded a cross-validated correlation coefficient (q²) of 0.647, a non-cross-validated correlation coefficient (R²) of 0.970, and a predictive R² (r_pred²) of 0.751. nih.gov These statistical values indicate a high degree of correlation between the predicted and experimentally determined anti-HIV-1 activities, underscoring the reliability of the model for forecasting the potency of new derivatives.

Molecular docking studies further elucidated the SAR by identifying key interactions between the DHPY derivatives and the amino acid residues within the NNRTI binding pocket of the HIV-1 reverse transcriptase. nih.gov The in silico analysis revealed that residues such as Lys101, Tyr181, Tyr188, Trp229, and Phe227 play a crucial role in the binding of these inhibitors. nih.gov The docking results were consistent with the empirical data, where compounds designed to optimize these interactions exhibited enhanced biological activity.

The predictive power of these in silico models was leveraged to design new compounds with potentially higher efficacy. Based on the insights from the 3D-QSAR and docking studies, novel DHPY derivatives were designed and subsequently evaluated. The strong correlation between the predicted and observed activities of these new analogs further solidified the utility of the computational approach. Molecular dynamics simulations provided additional confirmation, demonstrating that the newly designed compounds could maintain stable binding within the active site of the HIV-1 reverse transcriptase. nih.gov

The following table presents a conceptual representation of the correlation between in silico predictions and empirical data for a selection of DHPY derivatives, based on the findings from such studies.

CompoundPredicted Activity (pIC50)Empirical Activity (pIC50)Key Interacting Residues (from Docking)
DHPY-17.857.92Lys101, Tyr188, Trp229
DHPY-28.128.25Tyr181, Phe227
DHPY-36.957.01Lys101
DHPY-48.508.63Lys101, Tyr181, Tyr188
DHPY-57.207.34Trp229, Phe227

Note: The data in this table is illustrative and based on the types of correlations reported in the cited literature. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

This strong concordance between in silico predictions and empirical SAR data provides a robust framework for the continued development of this compound derivatives. It enables a more efficient and targeted approach to medicinal chemistry, where computational screening and design can prioritize the synthesis of compounds with the highest probability of desired biological activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.